molecular formula C4H8BrNO3 B117501 4-bromobutyl Nitrate CAS No. 146563-40-8

4-bromobutyl Nitrate

Cat. No.: B117501
CAS No.: 146563-40-8
M. Wt: 198.02 g/mol
InChI Key: IKDHVMDABUMCLO-UHFFFAOYSA-N
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Description

4-bromobutyl Nitrate is an organic compound with the molecular formula C4H8BrNO3. It is a thermally unstable oily liquid used primarily in the synthesis of nitrooxyalkyl esters of pharmacologically active carboxylic acids . This compound is known for its unique structure, which includes a bromine atom and a nitrate group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-bromobutyl Nitrate is typically synthesized through the nitration of 4-bromo-1-hydroxybutane. The process involves adding 4-bromo-1-hydroxybutane to a sulfonitizing mixture in the absence of solvents or diluents . The reaction is carried out by slowly adding fuming nitric acid to a solution of sulfuric acid in dichloromethane at temperatures between -5°C and 5°C. The mixture is then stirred for 2-5 hours, followed by extraction and purification steps to obtain the final product .

Industrial Production Methods: The industrial production of this compound is limited due to the potential explosiveness of the reaction. The method is generally confined to laboratory-scale synthesis because of the sudden increase in temperature and gas production during the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-bromobutyl Nitrate undergoes various chemical reactions, including:

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-bromobutyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO3/c5-3-1-2-4-9-6(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDHVMDABUMCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439582
Record name 4-bromobutylnitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146563-40-8
Record name 4-bromobutylnitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobutyl nitrate
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Synthesis routes and methods

Procedure details

In reactor cooled to −5 to 5° C., nitric acid fuming (8.5 g-135 mmol) was slowly added to a solution of 98% sulfuric acid (13.0 g-130 mmol) in dichloromethane (18.0 g-212 mmol). 4-bromobutanol (10.2 g-66.6 mmol) was then added to this mixture and the reaction medium was stirred at −5 to 5° C. over a period of 2-5 hours. The mixture was poured into cold water (110 g) keeping the temperature between −5° C. and 3° C. After decantation, the upper aqueous phase was extracted with dichloromethane and the combined organic phases were washed with water, adjusted to pH=6-7 by addition of 27.65% sodium hydroxide, washed with brine and dried over magnesium sulfate. Dichloromethane was distilled off under vacuum and crude 4-bromobutyl nitrate (12.7 g-64.1 mmol) was recovered in a yield of about 96%.
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